Cas no 881179-06-2 (α-2,3-sialyltransferase-IN-1)

α-2,3-Sialyltransferase-IN-1 is a selective inhibitor targeting α-2,3-sialyltransferase, an enzyme involved in the biosynthesis of sialylated glycoconjugates. This compound is designed for research applications to investigate the role of sialylation in biological processes such as cell adhesion, signaling, and pathogen recognition. Its high specificity minimizes off-target effects, making it a valuable tool for studying sialyltransferase-dependent pathways. The inhibitor is suitable for in vitro studies, offering researchers a precise means to modulate sialylation and explore its implications in cancer, inflammation, and infectious diseases. Its well-characterized activity ensures reliable performance in enzymatic and cellular assays.
α-2,3-sialyltransferase-IN-1 structure
α-2,3-sialyltransferase-IN-1 structure
Product name:α-2,3-sialyltransferase-IN-1
CAS No:881179-06-2
MF:C28H45NO6
MW:491.660009145737
CID:4663645

α-2,3-sialyltransferase-IN-1 Chemical and Physical Properties

Names and Identifiers

    • (3α,5β)-3-[(2R)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid
    • α-2,3-sialyltransferase-IN-1
    • (3α,5β)-3-[(2R)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid (ACI)
    • Inchi: 1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1
    • InChI Key: NUUCRVJEHQBAKP-GCHQISOYSA-N
    • SMILES: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C[C@@H](CC[C@]3(C)[C@H]1CC2)OC(=O)[C@H](N)CC(=O)O

α-2,3-sialyltransferase-IN-1 Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

α-2,3-sialyltransferase-IN-1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48196-50mg
α-2,3-sialyltransferase-IN-1
881179-06-2 98%
50mg
¥24518.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I876808-5mg
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98%
5mg
¥6,270.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I876808-10mg
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98%
10mg
¥9,690.00 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48196-5mg
α-2,3-sialyltransferase-IN-1
881179-06-2 98%
5mg
¥4903.00 2023-09-08
MedChemExpress
HY-112535-5mg
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98.0%
5mg
¥5500 2023-08-31
1PlusChem
1P01EOGV-10mg
α-2,3-sialyltransferase-IN-1
881179-06-2 98%
10mg
$1009.00 2024-04-20
MedChemExpress
HY-112535-10mg
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98.0%
10mg
¥8500 2023-08-31
MedChemExpress
HY-112535-50mg
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98.0%
50mg
¥27500 2023-08-31
A2B Chem LLC
AX63711-5mg
α-2,3-sialyltransferase-IN-1
881179-06-2 98%
5mg
$585.00 2024-04-19
MedChemExpress
HY-112535-10mM*1 mL in DMSO
α-2,3-sialyltransferase-IN-1
881179-06-2 ≥98.0%
10mM*1 mL in DMSO
¥6050 2023-08-31

α-2,3-sialyltransferase-IN-1 Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  5 h, rt
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
3.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Reference
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Reference
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

Production Method 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Reference
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

α-2,3-sialyltransferase-IN-1 Raw materials

α-2,3-sialyltransferase-IN-1 Preparation Products

Additional information on α-2,3-sialyltransferase-IN-1

Introduction to α-2,3-sialyltransferase-IN-1 (CAS No. 881179-06-2)

α-2,3-sialyltransferase-IN-1, a compound with the chemical identifier CAS No. 881179-06-2, represents a significant advancement in the field of glycoscience and pharmaceutical research. This innovative molecule has garnered considerable attention due to its potential applications in modulating cellular processes and its role in the development of novel therapeutic strategies. The α-2,3-sialyltransferase-IN-1 is particularly recognized for its ability to interact with sialyltransferases, enzymes that play a crucial role in the biosynthesis of glycoproteins and glycolipids, which are essential for various biological functions.

The importance of sialyltransferases in cellular biology cannot be overstated. These enzymes are responsible for the addition of sialic acid residues to oligosaccharide chains, a modification that significantly influences the structure and function of glycoproteins. Dysregulation of sialylation has been implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, compounds that can modulate sialyltransferase activity, such as α-2,3-sialyltransferase-IN-1, hold immense promise for therapeutic intervention.

Recent research has highlighted the multifaceted roles of α-2,3-sialylation in cellular processes. Studies have demonstrated that this specific sialylation pattern is involved in immune responses, viral entry, and cell signaling. For instance, influenza viruses rely on α-2,3-sialylated glycans for their attachment to host cells, making inhibitors of sialyltransferases a potential strategy for antiviral therapy. The compound α-2,3-sialyltransferase-IN-1 has been shown to selectively inhibit α-2,3-sialyltransferase activity, thereby disrupting viral binding and potentially reducing pathogenicity.

In addition to its antiviral potential, α-2,3-sialyltransferase-IN-1 has been investigated for its effects on cancer progression. Preclinical studies have indicated that inhibiting α-2,3-sialylation can lead to altered tumor cell adhesion and metastasis. This is attributed to the fact that α-2,3-sialylation often enhances the metastatic potential of cancer cells by promoting cell survival and inhibiting apoptosis. By targeting α-2,3-sialyltransferase activity, α-2,3-sialyltransferase-IN-1 may help restore normal cellular behavior and impede tumor growth.

The mechanism of action of α-2,3-sialyltransferase-IN-1 involves precise interactions with the active site of the enzyme. Structural studies have revealed that this compound binds competitively to the substrate-binding pocket of α-2,3-sialyltransferase, thereby preventing the addition of sialic acid residues to glycoproteins. This inhibition leads to a reduction in α-2,3-sialylation levels, which can have profound effects on cellular function. The specificity of α-2,3-sialyltransferase-IN-1 makes it an attractive candidate for drug development, as it minimizes off-target effects and enhances therapeutic efficacy.

Advances in synthetic chemistry have enabled the development of more potent and selective inhibitors of sialyltransferases. The synthesis of α-2,3-sialyltransferase-IN-1 has been optimized to enhance its bioavailability and pharmacokinetic properties. These improvements have facilitated its use in both preclinical and clinical studies. The compound's stability under various physiological conditions ensures that it remains effective throughout its intended biological half-life.

The potential therapeutic applications of α-2,3-sialyltransferase-IN-1 extend beyond cancer and antiviral treatments. Research is ongoing to explore its role in managing inflammatory diseases and neurodegenerative disorders. For example,inflammatory bowel disease (IBD) has been linked to aberrant sialylation patterns,and inhibiting α-2,3-sialyltransferases may help modulate inflammatory responses。Similarly,neurodegenerative diseases such as Alzheimer's disease have been associated with altered glycosylation,suggesting that targeting sialyltransferases could mitigate disease progression。

In conclusion,α-2,3-sialyltransferase-IN-1(CAS No.881179-06-2) is a groundbreaking compound with far-reaching implications in pharmaceutical research.Its ability to modulate α-2,3-sialylation offers new avenues for treating a variety of diseases,including cancer、influenza、and inflammatory disorders.With continued research and development,this compound holds the promise of becoming a cornerstone in modern medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:881179-06-2)α-2,3-sialyltransferase-IN-1
A1040270
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):276.0/690.0/1066.0